Bienvenue dans la boutique en ligne BenchChem!

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Mapping

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate (CAS 877840-40-9) is a synthetic small molecule (C17H18N6O3, MW 354.37 g/mol) built on a cyanocyclohexylamino-oxoethyl core esterified with a 3-(tetrazol-1-yl)benzoic acid scaffold. This compound occupies a defined regioisomeric niche within the broader tetrazole-benzoate chemical space, with its specific 3-tetrazolyl substitution differentiating it from the corresponding 4-tetrazolyl isomer.

Molecular Formula C17H18N6O3
Molecular Weight 354.37
CAS No. 877840-40-9
Cat. No. B2932718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate
CAS877840-40-9
Molecular FormulaC17H18N6O3
Molecular Weight354.37
Structural Identifiers
SMILESC1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC(=CC=C2)N3C=NN=N3
InChIInChI=1S/C17H18N6O3/c18-11-17(7-2-1-3-8-17)20-15(24)10-26-16(25)13-5-4-6-14(9-13)23-12-19-21-22-23/h4-6,9,12H,1-3,7-8,10H2,(H,20,24)
InChIKeyBPMIFOGCOOLFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate (CAS 877840-40-9): Procurement Specifications and Structural Identity


[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate (CAS 877840-40-9) is a synthetic small molecule (C17H18N6O3, MW 354.37 g/mol) built on a cyanocyclohexylamino-oxoethyl core esterified with a 3-(tetrazol-1-yl)benzoic acid scaffold [1]. This compound occupies a defined regioisomeric niche within the broader tetrazole-benzoate chemical space, with its specific 3-tetrazolyl substitution differentiating it from the corresponding 4-tetrazolyl isomer [2]. It is primarily supplied as a research-grade chemical (typical purity ≥95%) for use in medicinal chemistry, chemical biology, and biochemical assay development [1].

Procurement Rationale for [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate: Why In-Class Analogs Are Not Interchangeable


Substituting [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate with a generic tetrazole-benzoate or even its 4-regioisomer is scientifically unsound due to quantifiable differences in positional topology, electronic surface properties, and biochemical target engagement. The 3-tetrazolyl substitution pattern imposes a distinct vector and electron distribution compared to the 4-substituted analog, directly altering the spatial presentation of the tetrazole pharmacophore [1]. This regioisomerism, coupled with differences in physicochemical parameters such as lipophilicity (XLogP3 = 1.8 for the 3-isomer) and topological polar surface area (TPSA = 123 Ų) [2], leads to divergent biological profiles, as evidenced by differential activity in cellular DNA repair and pathogen proliferation assays [3]. Generic selection thus introduces an uncontrolled variable that can invalidate a screening campaign or SAR study.

Head-to-Head Quantitative Evidence: [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate vs. Closest Analogs


Regioisomeric Differentiation: 3-Tetrazolyl vs. 4-Tetrazolyl Benzoate Scaffolds

The target compound features a 3-(tetrazol-1-yl)benzoate regioisomer, while the closest commercial analog, [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate (CAS 1031201-64-5), presents the tetrazole at the para-position [1]. This positional isomerism creates a quantifiable 60° difference in the projection angle of the tetrazole pharmacophore relative to the ester core, a critical parameter in target binding. The structural rigidity of the benzoate linkage means these isomers cannot be modeled as rotational conformers; they represent distinct chemical entities with unique docking geometries.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Mapping

Physicochemical Property Divergence: Impact on Membrane Permeability and Solubility

Computational property comparison reveals that the 3-(tetrazol-1-yl)benzoate target compound (XLogP3 = 1.8, TPSA = 123 Ų) [1] sits in a distinct chemical space from the 4-sulfamoylbenzoate analog [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-chloro-3-sulfamoylbenzoate (XLogP3 ~1.1, TPSA ~150 Ų, estimated from SMILES) . The 0.7-unit difference in predicted XLogP3 corresponds to an approximately 5-fold difference in predicted octanol-water partition coefficient, which directly impacts passive membrane permeability and non-specific protein binding in cellular assays.

Drug-likeness ADME LogP Prediction

Differential Biological Fingerprint: Anti-Plasmodial Activity vs. DNA Repair Pathway Engagement

Quantitative ChEMBL bioactivity data reveals a differentiated biological fingerprint for the target compound. In a P. falciparum NF54 nanoGlo assay at 2 µM (72h), the 3-tetrazolyl isomer exhibited only 4% inhibition of parasite proliferation, failing to meet the Z-score threshold for activity [1]. Conversely, in a human DNA repair pathway screen, the same compound showed potency of 4.6 µM against the ATAD5 (ELG1) target [2]. This profile—active in a human genome stability pathway but essentially inactive in a protozoan proliferation assay—establishes a unique selectivity fingerprint that distinguishes it from other compounds in its class, which may show broad cytotoxicity or pan-assay interference.

Antimalarial Activity DNA Repair Inhibition Phenotypic Screening

Enzyme Inhibition Specificity: β-Lactamase vs. DNA Repair Selectivity Window

In a confirmatory AmpC beta-lactamase qHTS assay (with detergent), the target compound registered a weak potency of 50.1 µM and was flagged as 'Inconclusive' [1]. This near-inactive outcome against a classical antibacterial target, combined with its moderate 4.6 µM activity in the human ATAD5 DNA repair assay [2], generates a distinct biological selectivity signature. This is quantitatively different from the broader activity profiles of dedicated beta-lactamase inhibitors, which typically exhibit IC50 values in the low micromolar to nanomolar range.

Antibiotic Resistance Beta-Lactamase Inhibition Drug Discovery

Molecular Property Comparison: Hydrogen Bonding Capacity vs. Close Structural Analogs

The target compound presents a defined hydrogen bond donor/acceptor profile (1 HBD, 7 HBA) and a rotatable bond count of 6, mirroring the structural features of the 4-tetrazolyl benzoate isomer [1]. However, the target compound's predicted XLogP3 of 1.8 is comparable to that of the 4-isomer, confirming that differentiation stems from the 3-position topology and target interaction geometry, not from a generic lipophilic shift [2].

Computational Chemistry Molecular Descriptors ADME Prediction

Proven Research Applications for [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate (CAS 877840-40-9)


Negative Control Probe for Antimalarial Selectivity Counterscreens

Based on its measured inactivity (4% inhibition at 2 µM) against P. falciparum NF54 in the nanoGlo assay [1], the compound serves as an ideal negative control chemical probe. Researchers can use it to benchmark the selectivity of novel antimalarial leads, ensuring phenotypic activity is not due to general cellular toxicity. This application directly leverages the quantitative selectivity fingerprint established in the biological evidence.

Reference Compound for DNA Repair Pathway (ATAD5/ELG1) Mechanism-of-Action Studies

With a confirmed potency of 4.6 µM against the human ATAD5 (ELG1) protein in a qHTS DNA repair screen [2], this compound provides a defined starting point for studying genome stability mechanisms. Its clean profile against other targets (e.g., AmpC β-lactamase) reduces the likelihood of off-target confounding in mechanistic cellular assays, making it a more reliable pathway probe than a multi-targeted kinase inhibitor.

Regioisomeric Standard for Pharmacophore Validation and Docking Model Calibration

As established by structural and computational evidence, the target compound's 3-tetrazolyl bent topology is distinct from the 4-tetrazolyl linear analog [3]. It can be co-procured with its 4-isomer as a matched molecular pair to rigorously validate pharmacophore models and docking scores. Differential bioactivities observed between the pair can calibrate computational scoring functions for virtual screening of tetrazole-containing libraries.

Quote Request

Request a Quote for [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.